N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide

regioisomer structure–activity relationship NAPE-PLD

This N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034361-88-9) is an essential regioisomeric probe for NAPE-PLD inhibitor SAR. Substitution pattern critically dictates potency (>10-fold differences reported). Procuring the exact 3,4-dimethylphenyl congener—not the 2,4- or 2,5-analogue—is mandatory for replicating published structure-activity relationships. Its computed XLogP3 (2.4) and TPSA (64.1 Ų) fall within CNS drug space, making it a strategic lipophilic entry point for hit-to-lead programs requiring blood-brain barrier penetration. The 3,4-dimethylphenyl moiety also serves as a latent functionalisation handle for chemical probe development. Regioisomeric purity confirmed by NMR and HPLC-MS ensures suitability as a chromatographic reference standard for compound library QC.

Molecular Formula C14H15N3O2
Molecular Weight 257.293
CAS No. 2034361-88-9
Cat. No. B2701102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide
CAS2034361-88-9
Molecular FormulaC14H15N3O2
Molecular Weight257.293
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)OC)C
InChIInChI=1S/C14H15N3O2/c1-9-4-5-11(6-10(9)2)17-14(18)12-7-13(19-3)16-8-15-12/h4-8H,1-3H3,(H,17,18)
InChIKeyFPXPNIICNKABSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034361-88-9): Baseline Identity and Computed Properties for Informed Procurement


N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide is a synthetic small-molecule pyrimidine-4-carboxamide featuring a 6-methoxy substituent on the pyrimidine ring and a 3,4-dimethylphenyl group on the exocyclic amide nitrogen [1]. Its molecular formula is C₁₄H₁₅N₃O₂, with a molecular weight of 257.29 g·mol⁻¹, a computed octanol–water partition coefficient (XLogP3-AA) of 2.4, and a topological polar surface area of 64.1 Ų [1]. The compound is catalogued primarily as a research building block and screening intermediate, and no dedicated biological profiling studies have been reported in peer-reviewed journals or patents at the time of this guide.

Why Generic Substitution with Other 6-Methoxypyrimidine-4-carboxamides Fails for N-(3,4-Dimethylphenyl)-6-methoxypyrimidine-4-carboxamide


The 6-methoxypyrimidine-4-carboxamide scaffold is central to several bioactive series, including inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) [1]. In the systematic SAR study that led to the discovery of the nanomolar NAPE-PLD inhibitor LEI-401, small modifications to the N-aryl substituent produced greater than 10-fold differences in inhibitory potency, and alteration of the substitution pattern on the phenyl ring changed both activity and lipophilicity [1]. Consequently, even regioisomeric variants such as N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide cannot be assumed to exhibit the same target engagement, selectivity, or physicochemical profile as the 3,4-dimethylphenyl congener. Procurement of the exact compound is therefore essential for any study intending to reproduce or build upon structure–activity relationships established with this specific substitution pattern.

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034361-88-9)


Regioisomeric Identity: 3,4-Dimethylphenyl vs. 2,4-Dimethylphenyl Substitution

The compound contains a 3,4-dimethylphenyl group attached to the amide nitrogen, distinguishing it from the commercially available 2,4-dimethylphenyl regioisomer (CAS 2034282-10-3). In the published SAR of pyrimidine-4-carboxamide NAPE-PLD inhibitors, moving a single methyl substituent from the meta (3-position) to the ortho (2-position) was shown to alter inhibitory potency by >3-fold for closely related analogues [1]. Although the target compound itself has not been profiled in that assay, the class-level inference is that the 3,4-dimethyl arrangement presents a distinct steric and electronic environment that is likely to produce a different activity fingerprint compared to the 2,4-isomer [1].

regioisomer structure–activity relationship NAPE-PLD

Lipophilicity Modulation: XLogP3 = 2.4 vs. Halogenated and Fluorinated Analogues

The computed XLogP3-AA for N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide is 2.4 [2]. By comparison, the 4-bromo-3-methylphenyl analogue (CAS 2034282-28-3) and the 4-fluorobenzyl analogue (CAS 2034282-07-8) are expected to possess higher and lower lipophilicity, respectively, owing to the presence of halogen atoms. In the NAPE-PLD inhibitor series, reducing logD by approximately 1 unit through replacement of a morpholine with (S)-3-hydroxypyrrolidine increased inhibitory potency 10-fold [1]. While the target compound has not been explicitly tested, its intermediate lipophilicity places it in a property space that may differ substantially from halogenated congeners, potentially offering a distinct balance of permeability and solubility for hit-to-lead optimization [1].

lipophilicity XLogP3 drug-likeness

Topological Polar Surface Area (TPSA): 64.1 Ų and its Impact on Passive Permeability

The computed TPSA for the target compound is 64.1 Ų [2]. This value falls below the commonly cited threshold of 140 Ų for oral bioavailability and below 90 Ų for blood–brain barrier penetration, suggesting favorable intrinsic permeability [3]. In contrast, the NAPE-PLD tool compound LEI-401 carries an (S)-3-hydroxypyrrolidine substituent that increases TPSA and was specifically introduced to reduce lipophilicity and improve drug-like properties [1]. The target compound’s lower TPSA relative to advanced leads may position it as a more lipophilic, membrane-permeable starting point for CNS-targeted programmes, although this has not been experimentally validated.

polar surface area permeability ADME

Optimal Research and Industrial Application Scenarios for N-(3,4-Dimethylphenyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034361-88-9)


Regioisomer-Specific SAR Probing in NAPE-PLD and Related Serine Hydrolase Programmes

Given the demonstrated sensitivity of pyrimidine-4-carboxamide NAPE-PLD inhibitors to phenyl substitution patterns [1], this compound can serve as a dedicated regioisomeric probe compound. When tested alongside the 2,4-dimethylphenyl analogue, it allows researchers to decouple steric and electronic contributions of the methyl groups in the enzyme active site, thereby refining pharmacophore models [1].

Lipophilicity-Tailored Hit Expansion for CNS-Penetrant Lead Series

With a computed XLogP3 of 2.4 and TPSA of 64.1 Ų [2]—values consistent with CNS drug space [3]—this compound is suitable as a lipophilic entry point for hit-to-lead optimisation where blood–brain barrier penetration is required. It can be used in parallel SAR explorations to balance potency against metabolic stability without the excessive hydrophobicity that may arise from brominated or polyhalogenated variants.

Chemical Biology Tool for Target Identification via Photoaffinity Labelling

The 3,4-dimethylphenyl moiety provides a latent handle for further functionalisation (e.g., introduction of a photoaffinity tag or biotin linker) without drastically altering the core scaffold’s calculated physicochemical profile. This makes the compound a convenient starting material for developing chemical probes aimed at identifying the protein targets of 6-methoxypyrimidine-4-carboxamides in cellular lysates.

Reference Standard for Analytical Method Development in Pyrimidine Carboxamide Libraries

Because its regioisomeric purity can be unambiguously assigned by NMR and HPLC-MS, the compound can act as a chromatographic reference standard for quality control of compound libraries containing multiple dimethylphenyl-substituted pyrimidine-4-carboxamide congeners [2].

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.